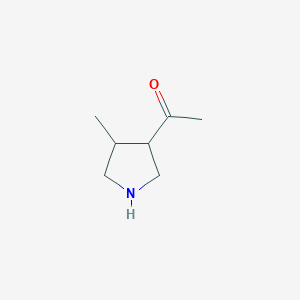

1-(4-Methylpyrrolidin-3-yl)ethan-1-one

Description

1-(4-Methylpyrrolidin-3-yl)ethan-1-one is a ketone derivative featuring a pyrrolidine ring substituted with a methyl group at the 4-position and an acetyl group at the 3-position. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, confers unique stereoelectronic properties, while the acetyl group enhances reactivity in condensation and nucleophilic addition reactions. Its structural hybridity—combining a basic amine (pyrrolidine) with a polar ketone—suggests tunable solubility and pharmacokinetic properties, making it valuable in drug discovery pipelines .

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-(4-methylpyrrolidin-3-yl)ethanone |

InChI |

InChI=1S/C7H13NO/c1-5-3-8-4-7(5)6(2)9/h5,7-8H,3-4H2,1-2H3 |

InChI Key |

QWGRUOJDVMRHFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC1C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrrolidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher production rates. These methods often employ catalysts to enhance the reaction efficiency and reduce the formation of by-products.

Chemical Reactions Analysis

1-(4-Methylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethanone group, where nucleophiles such as amines or thiols replace the ethanone group to form new compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 80°C, depending on the specific reaction .

Scientific Research Applications

1-(4-Methylpyrrolidin-3-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by altering the activity of key proteins or signaling molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanone Derivatives

Key Observations :

- Electronic Effects : Pyridine (12) and bromophenyl (8) derivatives exhibit electron-deficient character due to aromatic N and Br, respectively, contrasting with the electron-rich pyrrolidine in the target compound .

- Hydrogen Bonding : The pyrrolidine NH in the target compound enables hydrogen bonding, absent in fully aromatic analogues like pyridine (12) or indole (10) derivatives .

Key Observations :

- The target compound’s synthesis via palladium catalysis (70% yield) is less efficient than Friedel-Crafts acylation (80–85%) but avoids harsh acidic conditions .

- Solvent-free grinding methods for indole derivatives (10) offer green chemistry advantages but require precise stoichiometry .

Physicochemical Properties

Table 3: Spectral and Physical Data

Key Observations :

- The acetyl group’s IR stretch (~1688 cm⁻¹) is consistent across analogues, with minor shifts due to electronic environments .

- Pyridine derivatives (12) exhibit higher melting points (149–151°C) compared to bromophenyl (8) or pyrrolidine derivatives, likely due to stronger intermolecular π-π stacking .

Biological Activity

1-(4-Methylpyrrolidin-3-yl)ethan-1-one, a compound belonging to the class of pyrrolidine derivatives, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

1-(4-Methylpyrrolidin-3-yl)ethan-1-one is characterized by its structural framework, which includes a pyrrolidine ring substituted with a methyl group. This configuration is crucial for its biological interactions. The compound can be synthesized through various chemical reactions, including substitution and reduction processes.

The biological activity of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one is primarily mediated through its interactions with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are vital in neurotransmitter regulation. Inhibition of AChE leads to increased levels of acetylcholine, potentially enhancing synaptic transmission .

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. This modulation can affect numerous physiological processes, including mood regulation and cognitive function .

Biological Activity

Research has indicated several biological activities associated with 1-(4-Methylpyrrolidin-3-yl)ethan-1-one:

- Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties by modulating cholinergic activity, which is essential in conditions like Alzheimer's disease .

- Antimicrobial Activity : Preliminary investigations have shown potential antimicrobial properties against various pathogens, indicating its possible use in treating infections .

- Cytotoxicity : Evaluation of cytotoxic effects has revealed that while some derivatives demonstrate significant activity against cancer cell lines, the compound's safety profile remains under investigation .

Research Findings

Numerous studies have explored the biological effects of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one. Below is a summary of key findings:

Case Studies

Several case studies have highlighted the application of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one in therapeutic contexts:

- Case Study 1 : A study on the neuroprotective effects involved administering the compound to animal models of Alzheimer's disease, resulting in improved cognitive functions attributed to enhanced cholinergic signaling.

- Case Study 2 : An investigation into its antimicrobial properties showed that derivatives of this compound exhibited significant activity against resistant strains of bacteria, suggesting potential in antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.